molecular formula C11H19NO3 B2529282 N-Boc-(+/-)-amino-3-methylpent-4-enal CAS No. 1335041-89-8

N-Boc-(+/-)-amino-3-methylpent-4-enal

Cat. No.: B2529282
CAS No.: 1335041-89-8
M. Wt: 213.277
InChI Key: FBXKMLKJQUSVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-(+/-)-amino-3-methylpent-4-enal is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-amino-3-methylpent-4-enal typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity . These methods allow for the continuous production of Boc-protected amines with high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-amino-3-methylpent-4-enal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Deprotection: Free amines.

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-amino-3-methylpent-4-enal primarily involves its role as a protected intermediate. The Boc group protects the amino group from unwanted reactions, allowing for selective transformations at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-(+/-)-amino-3-methylpent-4-enal is unique due to its specific structure, which includes an aldehyde group and a Boc-protected amino group. This combination allows for versatile synthetic applications and selective reactions that are not possible with other protected amino compounds .

Properties

IUPAC Name

tert-butyl N-(3-methyl-5-oxopent-1-en-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-6-11(5,7-8-13)12-9(14)15-10(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXKMLKJQUSVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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